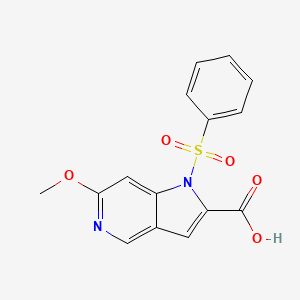

1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid

Description

Chemical Identity and Structural Classification

The compound belongs to the azaindole family, characterized by a pyrrolopyridine core where one carbon atom is replaced by nitrogen. Its systematic IUPAC name reflects three critical substituents:

- Benzosulphonyl group : Attached at the 1-position, enhancing electrophilic reactivity.

- Methoxy group : Located at the 6-position, influencing electronic distribution.

- Carboxylic acid : Positioned at the 2-position, enabling hydrogen bonding and salt formation.

Molecular Formula : C₁₅H₁₂N₂O₅S

Molecular Weight : 332.33 g/mol

SMILES : COC1=NC=C2C=C(N(C2=C1)S(=O)(=O)C3=CC=CC=C3)C(=O)O

Structural Features

- Azaindole Core : The 5-azaindole system (pyrrolo[3,2-c]pyridine) provides a π-deficient aromatic ring, favoring electrophilic substitution at specific positions.

- Substituent Effects : The electron-withdrawing sulphonyl group and electron-donating methoxy group create a polarized electronic environment, directing reactivity .

Physicochemical Properties and Characterization

While experimental data for this specific compound remain limited, properties can be inferred from analogous azaindoles and computational models:

Characterization Techniques :

Properties

IUPAC Name |

1-(benzenesulfonyl)-6-methoxypyrrolo[3,2-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c1-22-14-8-12-10(9-16-14)7-13(15(18)19)17(12)23(20,21)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGODSKMFYLACQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(N(C2=C1)S(=O)(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the use of benzosulfonyl chloride and 6-methoxy-5-azaindole as starting materials. The reaction conditions often involve the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the benzosulfonyl group is introduced to the azaindole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfone, sulfonamide, and various substituted derivatives .

Scientific Research Applications

1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.

Medicine: Research has indicated its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzosulfonyl group is known to enhance the binding affinity of the compound to its target, leading to increased biological activity. The methoxy group further modulates the compound’s pharmacokinetic properties, improving its stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include indole and benzimidazole derivatives with variations in substituent positions and functional groups.

Key Observations :

- Substituent Position : The carboxylic acid at position 2 (vs. 3 in 1-Benzylindole-3-carboxylic acid) enhances interaction with polar binding pockets, as seen in protease inhibitors .

- Synthetic Routes : Compounds like 7b are synthesized via LiOH-mediated hydrolysis in THF/H₂O/MeOH , whereas sulfonamide-containing analogues may require sulfonylation steps under anhydrous conditions.

Physicochemical and Spectral Comparisons

- Melting Points: 7b (mp 198–199°C) vs. The benzosulphonyl group likely increases thermal stability.

- IR Spectroscopy : COOH stretches (~1670 cm⁻¹) are consistent across indole-2-carboxylic acids , but sulfonamide C=O stretches (1130–1370 cm⁻¹) would dominate in the target compound.

- ¹H NMR : Methoxy protons in 7b resonate at δ 3.7–3.9 ppm, while benzyl groups show aromatic multiplicity (δ 7.47–6.98 ppm) . The azaindole core may downfield-shift adjacent protons due to nitrogen electronegativity.

Biological Activity

1-Benzosulphonyl-6-methoxy-5-azaindole-2-carboxylic acid is a heterocyclic compound that belongs to the indole derivative family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in drug development and enzyme inhibition studies.

- IUPAC Name : 1-(benzenesulfonyl)-6-methoxypyrrolo[3,2-c]pyridine-2-carboxylic acid

- Molecular Formula : C15H12N2O5S

- CAS Number : 1427503-88-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of benzosulfonyl chloride with 6-methoxy-5-azaindole in the presence of a base like triethylamine and an organic solvent such as dichloromethane. The process involves nucleophilic substitution, allowing for the introduction of the benzosulfonyl group into the azaindole structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the benzosulfonyl group enhances the binding affinity of the compound to its targets, while the methoxy group modulates pharmacokinetic properties, improving stability and bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown enhanced cytotoxicity in related benzopyran derivatives against human lung carcinoma cells, suggesting a potential role for this compound in cancer therapy .

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. Its structural characteristics suggest it may interact with key enzymes involved in metabolic pathways or disease processes, providing a basis for further exploration in drug discovery.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Biological Activity |

|---|---|

| Indole-3-acetic acid | Plant hormone involved in growth and development |

| 5-Methoxy-6-azaindole | Used in synthesis of melatoninergic ligands |

| Indole-2-carboxylic acid | Known for anti-inflammatory and antimicrobial effects |

The unique combination of benzosulfonyl and methoxy groups in this compound contributes to its distinct biological profile.

Case Studies and Research Findings

Several studies have highlighted the biological activity of indole derivatives, including those closely related to this compound:

- Antitumor Activity : A study demonstrated that certain derivatives exhibited potent antitumor effects, leading to a significant reduction in tumor cell viability.

- Enzyme Interaction : Investigations into enzyme inhibition revealed that related compounds could effectively inhibit key metabolic enzymes, suggesting therapeutic potential in metabolic disorders.

- Pharmacological Profiling : Pharmacokinetic studies indicated favorable absorption and distribution characteristics for compounds within this class, supporting their candidacy for further development as therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.